N-(2-ETHYLPHENYL)-2-(4-METHOXY-3-METHYLBENZENESULFONAMIDO)PROPANAMIDE
Overview
Description
N-(2-ETHYLPHENYL)-2-(4-METHOXY-3-METHYLBENZENESULFONAMIDO)PROPANAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an alaninamide backbone substituted with 2-ethylphenyl and 4-methoxy-3-methylphenylsulfonyl groups. Its distinct chemical properties make it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHYLPHENYL)-2-(4-METHOXY-3-METHYLBENZENESULFONAMIDO)PROPANAMIDE typically involves multi-step organic reactions. One common approach is to start with alanine, which undergoes a series of reactions including sulfonylation and alkylation to introduce the desired substituents. The reaction conditions often involve the use of strong acids or bases, organic solvents, and catalysts to facilitate the transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-ETHYLPHENYL)-2-(4-METHOXY-3-METHYLBENZENESULFONAMIDO)PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, further diversifying the compound’s chemical landscape.
Scientific Research Applications
N-(2-ETHYLPHENYL)-2-(4-METHOXY-3-METHYLBENZENESULFONAMIDO)PROPANAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials with tailored properties.
Mechanism of Action
The mechanism by which N-(2-ETHYLPHENYL)-2-(4-METHOXY-3-METHYLBENZENESULFONAMIDO)PROPANAMIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. Pathways involved may include signal transduction, metabolic processes, and cellular regulation.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(2-ethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide
- N~1~-(2-ethylphenyl)-N~2~-[(3-methylphenyl)sulfonyl]alaninamide
- N~1~-(2-ethylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide
Uniqueness
N-(2-ETHYLPHENYL)-2-(4-METHOXY-3-METHYLBENZENESULFONAMIDO)PROPANAMIDE stands out due to its specific combination of substituents, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[(4-methoxy-3-methylphenyl)sulfonylamino]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-5-15-8-6-7-9-17(15)20-19(22)14(3)21-26(23,24)16-10-11-18(25-4)13(2)12-16/h6-12,14,21H,5H2,1-4H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIRJGDJNGQTIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(C)NS(=O)(=O)C2=CC(=C(C=C2)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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